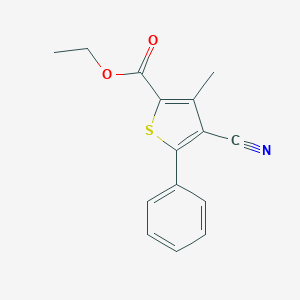![molecular formula C14H13N3O3 B273677 ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is its potential use in various fields of scientific research. It has shown promising results in inhibiting the growth of cancer cells and has potential applications in the treatment of infectious diseases. However, its limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. It is also important to explore its potential use in combination with other drugs for the treatment of cancer and infectious diseases. Finally, its potential use as a fluorescent probe in biological imaging should be further explored.
Conclusion:
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the treatment of cancer and infectious diseases and its use as a fluorescent probe in biological imaging.
Synthesis Methods
The synthesis of Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dihydro-2H-pyrrole with ethyl 2-(chlorocarbonyl)acetate in the presence of triethylamine and sodium hydride. The reaction mixture is then treated with hydroxylamine hydrochloride to obtain the desired compound.
Scientific Research Applications
Ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential in the treatment of infectious diseases. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
properties
Product Name |
ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl (4E)-1-amino-4-hydroxyiminopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-14(18)9-7-11-12(16-19)8-5-3-4-6-10(8)17(11)13(9)15/h3-7,19H,2,15H2,1H3/b16-12+ |
InChI Key |
UUZLLOPDGIGYLH-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3/C(=N\O)/C2=C1)N |
SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=NO)C2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)

![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

